dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate
CAS No.:
Cat. No.: VC16580391
Molecular Formula: C8H6K2O13Sb2
Molecular Weight: 631.84 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6K2O13Sb2 |
|---|---|
| Molecular Weight | 631.84 g/mol |
| IUPAC Name | dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate |
| Standard InChI | InChI=1S/2C4H4O6.2K.H2O.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;;/h2*1-2H,(H,7,8)(H,9,10);;;1H2;;/q2*-2;2*+1;;2*+3/p-4 |
| Standard InChI Key | BBUFTTIHMIIQLI-UHFFFAOYSA-J |
| Canonical SMILES | C12C(O[Sb]3OC(C(O[Sb](O1)OC2=O)C(=O)[O-])C(=O)O3)C(=O)[O-].O.[K+].[K+] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclic core with two antimony atoms bridged by oxygen-containing ligands. The IUPAC name delineates its 14-membered tricyclic system, where antimony(III) centers coordinate with tartrate-derived carboxylate and ether groups . X-ray crystallography of analogous structures reveals distorted octahedral geometry around antimony, stabilized by chelation from tartrate anions .
Table 1: Key Molecular Data
Synthesis and Stability
Synthesis involves refluxing antimony trioxide with potassium hydrogen tartrate in acidic aqueous media, yielding the hydrated complex after crystallization . Critical parameters include:
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pH: Optimal between 2.5–3.5 to prevent Sb(OH)₃ precipitation .
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Temperature: 60–80°C for 6–8 hours.
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Yield: ~65–70% after recrystallization.
The hydrate form is hygroscopic, requiring storage under anhydrous conditions. Dehydration above 110°C leads to structural collapse, reducing pharmacological activity .
Pharmacological Applications
Antiparasitic Mechanisms
As a derivative of antimony potassium tartrate, this compound targets parasitic enzymes through Sb(III)-mediated inhibition. In Schistosoma mansoni, it disrupts glycolysis by binding to phosphofructokinase, while in Leishmania spp., it induces oxidative stress via thiol-group complexation .
Table 2: Pharmacokinetic Profile
| Parameter | Value | Source |
|---|---|---|
| IC₅₀ (Schistosomiasis) | 12.5 µM | |
| IC₅₀ (Leishmaniasis) | 8.2 µM | |
| Plasma Half-Life | 2.3 hours | |
| Renal Excretion | 78% within 24 hours |
Clinical Efficacy and Limitations
While effective against S. haematobium (cure rate: 82–89%), resistance emerges due to upregulated antioxidant pathways in parasites. Synergistic regimens with praziquantel or miltefosine improve outcomes but increase cardiotoxicity risks (QT prolongation in 14% of patients) .
Industrial and Material Science Uses
Textile Dyeing
In wool and silk processing, the compound acts as a mordant, forming stable complexes with anthraquinone dyes. Its Sb(III) centers bind to sulfonic acid groups, enhancing color fastness by 40–60% compared to alum mordants .
Coordination Chemistry
The bicyclic structure serves as a polydentate ligand for transition metals. With Cu(II), it forms [Cu(C₈H₄O₁₂Sb₂)₂]⁴− complexes exhibiting room-temperature luminescence, potential candidates for OLEDs .
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